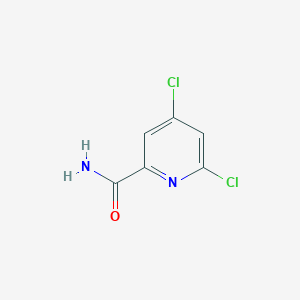
3-Trifluoromethoxy-benzyl-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trifluoromethoxy-benzyl-hydrazine (TFMBH) is an organofluorine compound that has been used in research studies for its unique properties. It is a derivative of benzylhydrazine, and is composed of a trifluoromethoxy group attached to the benzylhydrazine molecule. The compound has been studied for its potential applications in synthetic organic chemistry and its ability to act as a reagent in various reactions. In addition, TFMBH has been studied for its potential in scientific research applications, as it has been found to have biochemical and physiological effects on cells and organisms.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Fluorinated Compounds Synthesis : Fluorinated heterocyclic compounds, including those derived from 3-Trifluoromethoxy-benzyl-hydrazine, have been synthesized through reactions like ring-enlargement of oxadiazoles and hydrazine. This demonstrates the utility of this compound in creating complex fluorinated structures (Buscemi et al., 2005).
Formation of Pyrazoles : The reaction of trifluoroacetylated acetylenes and aryl hydrazines, potentially involving this compound, can be used for the regioselective synthesis of trifluoromethylated pyrazoles, highlighting its role in the synthesis of these compounds (Muzalevskiy et al., 2017).
Synthesis of Triazoles : A method employing trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate has been developed for creating 3-trifluoromethyl-1,2,4-triazoles, which could include derivatives of this compound (Wang et al., 2022).
Pharmaceutical and Biological Research
Biological Activity Analysis : Synthesized hydrazine derivatives, like those from this compound, have been assessed for antimicrobial activity and effects on cell proliferation. This highlights its potential in pharmaceutical research (Słomiak et al., 2018).
Antitumor Studies : Hydrazones derived from chemicals like this compound have been synthesized and evaluated for their antitumor activities. This research indicates the potential of such derivatives in cancer treatment (Easmon et al., 2006).
Electrochemical Applications : The electrochemical behavior of hydrazine at modified electrodes, potentially including this compound derivatives, has been studied. This is significant for applications in sensors and electrocatalysis (Beitollahi et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, 3-Fluoro-5-(trifluoromethoxy)benzyl bromide, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to handle such compounds with appropriate personal protective equipment and in a well-ventilated area .
Direcciones Futuras
The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of the chemical industry . The progress in the advancement of fluorine methodology was far from balanced, and the preparation of molecules bearing CF3-O- group is a noticeably less developed area of fluorine chemistry . Therefore, there is a significant potential for future research in this area.
Propiedades
IUPAC Name |
[3-(trifluoromethoxy)phenyl]methylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)14-7-3-1-2-6(4-7)5-13-12/h1-4,13H,5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRVPVVWFCVSNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CNN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606213 |
Source


|
| Record name | {[3-(Trifluoromethoxy)phenyl]methyl}hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887595-84-8 |
Source


|
| Record name | {[3-(Trifluoromethoxy)phenyl]methyl}hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)





![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)



